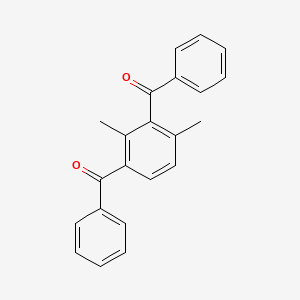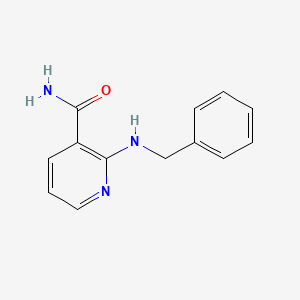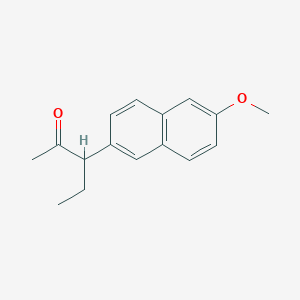
3-(Triphenylgermyl)prop-2-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Triphenylgermyl)prop-2-ynal is an organogermanium compound with the molecular formula C21H16GeO It contains a triphenylgermyl group attached to a prop-2-ynal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylgermyl)prop-2-ynal typically involves the reaction of triphenylgermanium chloride with a suitable alkyne precursor under specific conditions. One common method is the reaction of triphenylgermanium chloride with propargyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a germylated intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Triphenylgermyl)prop-2-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The triphenylgermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(Triphenylgermyl)prop-2-ynoic acid.
Reduction: 3-(Triphenylgermyl)prop-2-ynol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Triphenylgermyl)prop-2-ynal has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.
Mécanisme D'action
The mechanism of action of 3-(Triphenylgermyl)prop-2-ynal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propiolaldehyde: A simpler compound with similar functional groups but lacking the triphenylgermyl moiety.
Triphenylgermanium chloride: A precursor used in the synthesis of 3-(Triphenylgermyl)prop-2-ynal.
Uniqueness
This compound is unique due to the presence of both the triphenylgermyl group and the prop-2-ynal moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
57523-60-1 |
|---|---|
Formule moléculaire |
C21H16GeO |
Poids moléculaire |
357.0 g/mol |
Nom IUPAC |
3-triphenylgermylprop-2-ynal |
InChI |
InChI=1S/C21H16GeO/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,18H |
Clé InChI |
LLIKLKMRGLYOJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Ge](C#CC=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


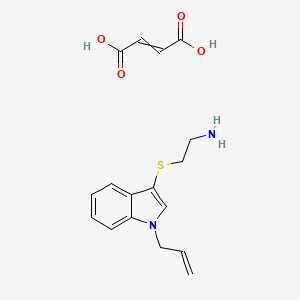
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
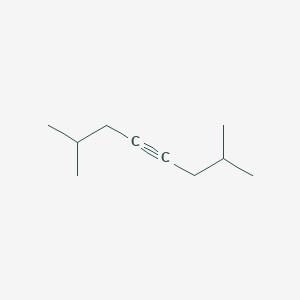
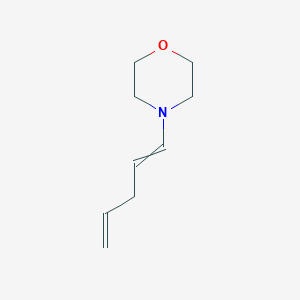

![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
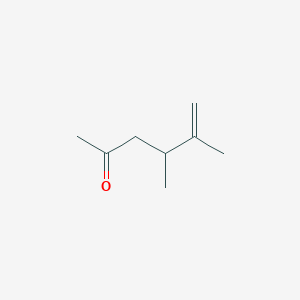

![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
